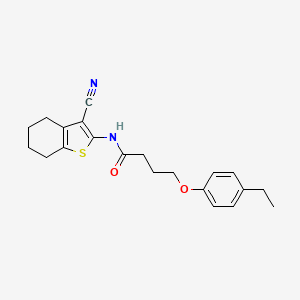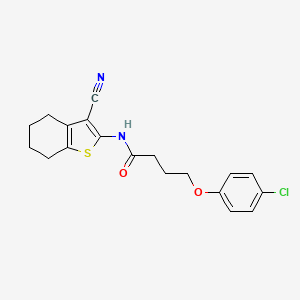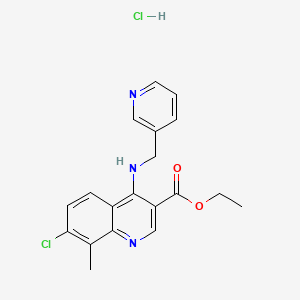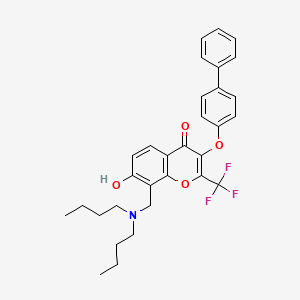![molecular formula C28H24F3NO4 B7742374 3-{[1,1'-BIPHENYL]-4-YLOXY}-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7742374.png)
3-{[1,1'-BIPHENYL]-4-YLOXY}-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1,1’-BIPHENYL]-4-YLOXY}-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound that features a chromen-4-one core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-BIPHENYL]-4-YLOXY}-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperidin-1-yl Group: This can be done through nucleophilic substitution reactions using piperidine.
Coupling with 1,1’-Biphenyl-4-ol: This step involves the formation of an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a ketone.
Reduction: The chromen-4-one core can be reduced to form chroman derivatives.
Substitution: The piperidin-1-yl group can be substituted with other amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of chroman derivatives.
Substitution: Formation of various amine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development:
Biological Probes: Can be used in the development of probes for studying biological processes.
Industry
Agrochemicals: Potential use in the development of new agrochemicals.
Polymers: Can be used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-{[1,1’-BIPHENYL]-4-YLOXY}-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Flavones: Compounds with a similar chromen-4-one core but lacking the trifluoromethyl and piperidin-1-yl groups.
Isoflavones: Similar structure but with different substitution patterns.
Coumarins: Similar core structure but different functional groups.
Uniqueness
The presence of the trifluoromethyl group and the piperidin-1-yl group makes 3-{[1,1’-BIPHENYL]-4-YLOXY}-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE unique compared to other similar compounds. These groups can significantly influence its chemical reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
7-hydroxy-3-(4-phenylphenoxy)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3NO4/c29-28(30,31)27-26(35-20-11-9-19(10-12-20)18-7-3-1-4-8-18)24(34)21-13-14-23(33)22(25(21)36-27)17-32-15-5-2-6-16-32/h1,3-4,7-14,33H,2,5-6,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAGNERIYSBJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C5=CC=CC=C5)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid](/img/structure/B7742320.png)

![4-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]-2,6-dimethoxyphenol](/img/structure/B7742342.png)
![2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B7742346.png)

![8-{[bis(2-methylpropyl)ammonio]methyl}-3-(2-chlorophenyl)-4-oxo-4H-chromen-7-olate](/img/structure/B7742353.png)

![8-[[Bis(prop-2-enyl)amino]methyl]-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B7742367.png)
![3-{[1,1'-BIPHENYL]-4-YLOXY}-8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7742396.png)
![8-{[butyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7742397.png)
